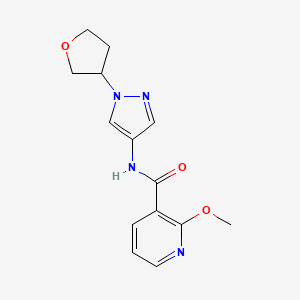
2-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide is a useful research compound. Its molecular formula is C14H16N4O3 and its molecular weight is 288.307. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Methoxy-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)nicotinamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H17N3O3, with a molecular weight of 287.31 g/mol. The structure includes a methoxy group, a tetrahydrofuran moiety, and a pyrazole ring, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₇N₃O₃ |
| Molecular Weight | 287.31 g/mol |
| CAS Number | 1797714-27-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and influence various biochemical pathways. The compound may act as an inhibitor of certain kinases involved in inflammatory responses and cancer progression, similar to other pyrazole derivatives which have shown significant anti-inflammatory and anticancer activities .
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
1. Anticancer Activity
Studies have shown that derivatives of pyrazole compounds often demonstrate potent anticancer effects. For instance, related compounds have been reported to inhibit cell proliferation in various cancer cell lines, including HeLa and HepG2 cells . The specific IC50 values for these activities need further exploration for the target compound.
2. Anti-inflammatory Effects
The compound's anti-inflammatory potential is supported by studies indicating that similar pyrazole derivatives can inhibit the release of pro-inflammatory cytokines such as TNF-alpha . This suggests that this compound may be beneficial in treating inflammatory diseases.
3. Enzyme Inhibition
Preliminary data suggest that this compound may inhibit key enzymes involved in metabolic pathways associated with cancer and inflammation. For example, it may interact with human deacetylase Sirtuin 2 (HDSirt2) and other targets implicated in disease processes .
Case Studies and Research Findings
A number of studies have investigated the biological activity of related compounds:
- Study on Pyrazole Derivatives : A research article highlighted the anticancer properties of various pyrazole derivatives, noting that modifications at specific positions on the pyrazole ring can significantly enhance or diminish their biological activity . This supports the hypothesis that structural variations in this compound could lead to improved therapeutic profiles.
- Inhibition of TNF-alpha Release : Another study focused on aminopyrazoles showed promising results in inhibiting TNF-alpha release in cellular models, suggesting potential applications in treating autoimmune conditions .
属性
IUPAC Name |
2-methoxy-N-[1-(oxolan-3-yl)pyrazol-4-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-20-14-12(3-2-5-15-14)13(19)17-10-7-16-18(8-10)11-4-6-21-9-11/h2-3,5,7-8,11H,4,6,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYERJFAFOMNNHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC2=CN(N=C2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














